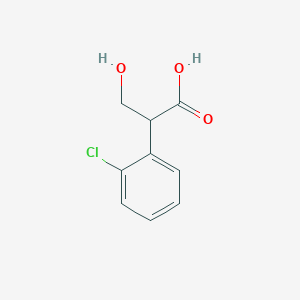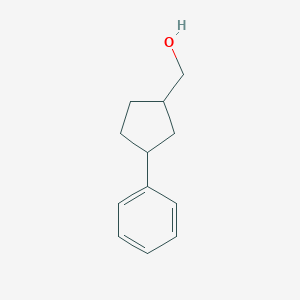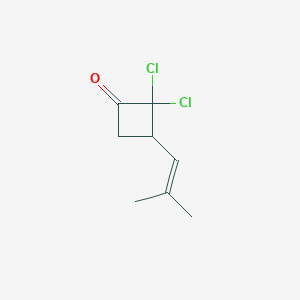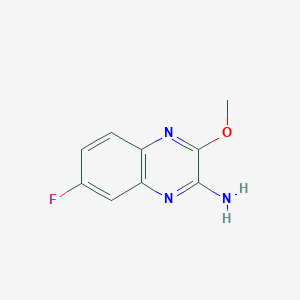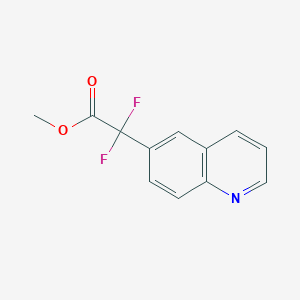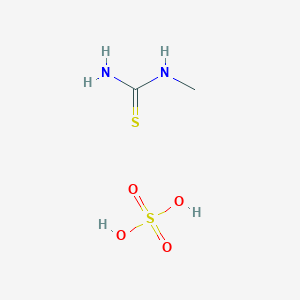
methyl isothiourea sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl isothiourea sulfate is a chemical compound with the molecular formula (C₂H₆N₂S)₂ · H₂SO₄This compound is recognized for its potent inhibitory effects on inducible nitric oxide synthase (iNOS), making it valuable in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl isothiourea sulfate can be synthesized by reacting thiourea with methyl sulfate. The procedure involves mixing finely divided thiourea with water and adding technical methyl sulfate. The reaction is allowed to progress spontaneously, followed by refluxing for one hour to complete the methylation process. The mixture is then cooled, filtered, and washed with ethyl alcohol to obtain the final product .
Industrial Production Methods
Industrial production of methylisothiourea monosulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Technical methyl sulfate is used as the methylating agent, and the reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
methyl isothiourea sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: It can be reduced to yield simpler thiourea derivatives.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler thiourea derivatives. Substitution reactions can result in a variety of methylated or demethylated products .
Aplicaciones Científicas De Investigación
methyl isothiourea sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
methyl isothiourea sulfate exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). It competes with the natural substrate of iNOS, thereby preventing the production of nitric oxide. This inhibition is crucial in reducing inflammation and oxidative stress in various biological systems . The molecular targets include the active site of iNOS, where it binds and blocks the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
O-Methylisourea bisulfate: Similar in structure but differs in the position of the methyl group and its reactivity.
N,N-Dimethylthiourea: Another thiourea derivative with different substituents and applications.
Uniqueness
methyl isothiourea sulfate is unique due to its high potency as an iNOS inhibitor and its specific chemical structure that allows for selective interactions with biological targets. Its ability to inhibit iNOS more effectively than other similar compounds makes it valuable in both research and potential therapeutic applications .
Propiedades
Número CAS |
67877-46-7 |
|---|---|
Fórmula molecular |
C2H8N2O4S2 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
methylthiourea;sulfuric acid |
InChI |
InChI=1S/C2H6N2S.H2O4S/c1-4-2(3)5;1-5(2,3)4/h1H3,(H3,3,4,5);(H2,1,2,3,4) |
Clave InChI |
CPLPFKDTCYDKNE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


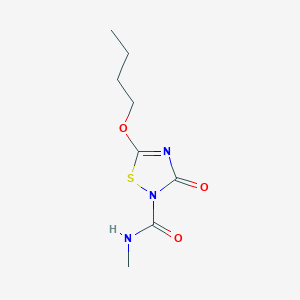
![N-Benzyl-6-[(but-3-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8612760.png)
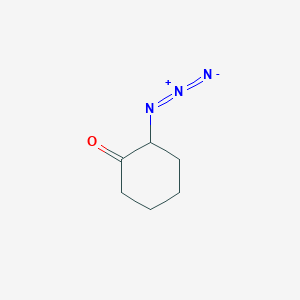
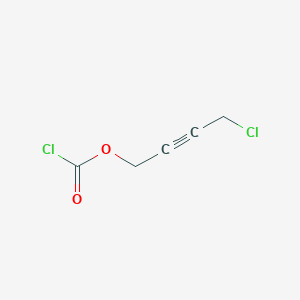
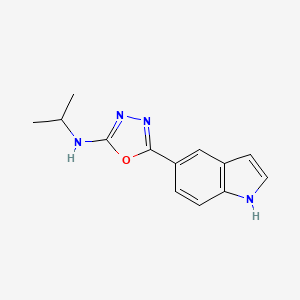
![8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8612797.png)
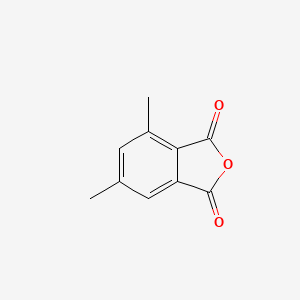
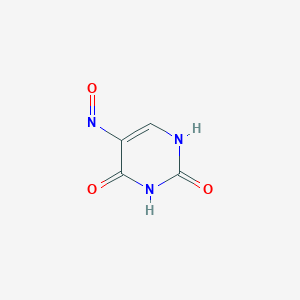
![3,7-dichlorobenzo[e][1,2,4]triazine](/img/structure/B8612817.png)
